- H2SO4-silica: an eco-friendly heterogeneous catalyst for the differential protection of myo-inositol hydroxyl groups, RSC Advances, 2013, 3(20), 7321-7329

Cas no 865534-12-9 (myo-Inositol, 1,3,5-O-(phenylmethylidyne)-)

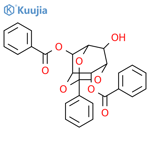

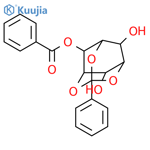

865534-12-9 structure

Nom du produit:myo-Inositol, 1,3,5-O-(phenylmethylidyne)-

Numéro CAS:865534-12-9

Le MF:C13H14O6

Mégawatts:266.246664524078

CID:5597187

myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Propriétés chimiques et physiques

Nom et identifiant

-

- 1,3,5-O-(Phenylmethylidyne)-myo-inositol

- myo-Inositol 1,3,5-orthobenzoate

- 1,3,5-O-(Phenylmethylidyne)-myo-inositol (ACI)

- myo-Inositol, 1,3,5-O-(phenylmethylidyne)-

-

- Piscine à noyau: 1S/C13H14O6/c14-7-10-8(15)12-9(16)11(7)18-13(17-10,19-12)6-4-2-1-3-5-6/h1-5,7-12,14-16H/t7-,8-,9-,10?,11?,12?,13?

- La clé Inchi: WOBHRXCFLKNURW-VNOUZBAXSA-N

- Sourire: C1=CC=CC=C1C12OC3[C@H](O)C([C@H](C(O1)[C@@H]3O)O)O2

myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Méthode de production

Méthode de production 1

Conditions de réaction

1.1C:H2SO4 (silica-supported sulfuric acid (solid acid), S:DMSO, 0.5 h, 60°C, 400 mbar

1.2R:NaHCO3, S:H2O

1.2R:NaHCO3, S:H2O

Référence

Méthode de production 2

Conditions de réaction

1.1C:H2SO4, S:DMSO, rt; 10-12 h, 70-80°C

Référence

- Design, synthesis and biological evaluation of new Myo-inositol derivatives as potential RAS inhibitors, Bioorganic & Medicinal Chemistry Letters, 2020, 30(16), 127290

Méthode de production 3

Conditions de réaction

1.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C

Référence

- Rapid and efficient routes to phosphatidylinositol 3,4,5-trisphosphates via myo-inositol orthobenzoate, Tetrahedron Letters, 2007, 48(11), 1923-1926

Méthode de production 4

Conditions de réaction

1.1C:D-Camphorsulfonic acid, S:DMF, 140°C

1.2R:Et3N, neutralized; cooled

1.2R:Et3N, neutralized; cooled

Référence

- Chiral desymmetrization of myo-inositol 1,3,5-orthobenzoate gives rapid access to precursors for second messenger analogs, Tetrahedron: Asymmetry, 2006, 17(2), 171-174

Méthode de production 5

Conditions de réaction

Référence

- Identical Molecular Strings Woven Differently by Intermolecular Interactions in Dimorphs of myo-Inositol 1,3,5-Orthobenzoate, Crystal Growth & Design, 2005, 5(5), 1977-1982

Méthode de production 6

Conditions de réaction

1.1R:DL-Camphorsulfonic acid, S:DMSO, 5 h, 80°C, 250 mbar

Référence

- Synthesis of 2-diphospho-myo-inositol 1,3,4,5,6-pentakisphosphate and a photocaged analogue, Organic & Biomolecular Chemistry, 2016, 14(24), 5559-5562

Méthode de production 7

Conditions de réaction

1.1R:D-Camphorsulfonic acid, S:DMSO

Référence

- Synthesis of Unsymmetric Diphospho-Inositol Polyphosphates, Angewandte Chemie, 2013, 52(27), 6912-6916

Méthode de production 8

Conditions de réaction

1.1S:DMSO

Référence

- Desymmetrization of myo-inositol derivatives by lanthanide catalyzed phosphitylation with C2-symmetric phosphites, Bioorganic & Medicinal Chemistry, 2015, 23(12), 2854-2861

Méthode de production 9

Conditions de réaction

1.1R:D-Camphorsulfonic acid, S:DMSO, 3 h, 80°C, 30-40 mbar

Référence

- Regioselective hydrolysis of myo-inositol 1,3,5-orthobenzoate via a 1,2-bridged 2'-phenyl-1',3'-dioxolan-2'-ylium ion provides a rapid route to the anticancer agent Ins(1,3,4,5,6)P5, Chemical Communications (Cambridge, 2006, (28), 2989-2991

Méthode de production 10

Conditions de réaction

1.1C:D-Camphorsulfonic acid, S:DMSO, 3 h, 60-80°C; cooled

1.2R:Et3N, rt

1.2R:Et3N, rt

Référence

- Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility, Journal of Organic Chemistry, 2013, 78(6), 2275-2288

Méthode de production 11

Conditions de réaction

1.130 min, 190-195°C

1.2R:Disodium carbonate, 12 h, 190-195°C

1.2R:Disodium carbonate, 12 h, 190-195°C

Référence

- Investigating organization of molecules that facilitates intermolecular acyl transfer in crystals: reactivity and x-ray structures of O-benzoyl-myo-inositol 1,3,5-orthoesters, European Journal of Organic Chemistry, 2007, (7), 1153-1159

Méthode de production 12

Conditions de réaction

1.1C:Pd(OH)2, S:MeOH, 72 h, reflux

2.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C

2.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C

Référence

- Elaboration of the ether cleaving ability and selectivity of the classical Pearlman's catalyst [Pd(OH)2/C]: concise synthesis of a precursor for a myo-inositol pyrophosphate, Tetrahedron, 2012, 68(47), 9769-9776

myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Raw materials

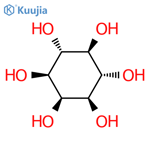

- i-Inositol

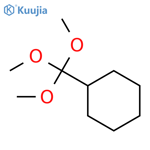

- Trimethyl orthobenzoate

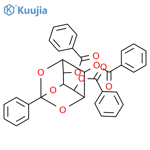

- 6,8,9-tris(benzyloxy)-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decane

- myo-Inositol, 1,3,5-O-(phenylmethylidyne)-, 2,4-dibenzoate

myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Preparation Products

myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Littérature connexe

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

865534-12-9 (myo-Inositol, 1,3,5-O-(phenylmethylidyne)-) Produits connexes

- 898631-10-2(N-(2-fluorophenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide)

- 944086-13-9(1-(7-methoxy-1H-indol-3-yl)-Ethanone)

- 1424939-88-7(O5-tert-butyl O3a-ethyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate)

- 1261454-23-2(3-(2'-(Difluoromethyl)-5'-hydroxyphenyl)propionaldehyde)

- 1805470-68-1(Methyl 5-bromo-3-methyl-2-nitrobenzoate)

- 855763-66-5(Quinoline-5-carbothioamide)

- 2351969-47-4(Tert-butyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate)

- 3318-15-8(N-Benzyl-3-chloro-N-methylpropanamide)

- 197507-59-8(1,6-Naphthyridine-2-carboxylic acid)

- 2229404-58-2(3,3,3-trifluoro-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine)

Fournisseurs recommandés

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Suzhou Senfeida Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

BIOOKE MICROELECTRONICS CO.,LTD

Membre gold

Fournisseur de Chine

Réactif

Shanghai Aoguang Biotechnology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

atkchemica

Membre gold

Fournisseur de Chine

Réactif